4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-chloro-1-tritylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN2/c27-24-16-18-28-25-23(24)17-19-29(25)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNYRVCXWLZVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC5=C(C=CN=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound notable for its unique pyrrolo[2,3-b]pyridine structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of salt-inducible kinase 2 (SIK2), which plays a crucial role in various cellular processes including metabolism and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClN, with a molecular weight of approximately 320.80 g/mol. The compound features a trityl group at the 1-position and a chlorine atom at the 4-position of the pyrrole ring. This structural complexity contributes to its diverse biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H18ClN |
| Molecular Weight | 320.80 g/mol |
| Structural Features | Pyrrolo[2,3-b]pyridine with trityl and chloro groups |
Inhibition of SIK2
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including this compound, have shown promise as inhibitors of SIK2. This kinase is implicated in several diseases, including cancer and metabolic disorders. In vitro studies have demonstrated that this compound can modulate SIK2 activity effectively, suggesting its potential use in therapeutic applications for conditions such as obesity and type II diabetes .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. For instance, compounds similar to this one have exhibited cytotoxic effects against ovarian and breast cancer cell lines. The presence of the trityl group enhances the compound's stability and solubility, potentially increasing its efficacy against cancer cells .
Case Studies
Several studies have been conducted to assess the biological activity of pyrrolo[2,3-b]pyridine derivatives:
- Study on SIK Inhibition : A study demonstrated that various pyrrolo[2,3-b]pyridine derivatives inhibited SIK2 with IC50 values in the low micromolar range (6–22 µM). The results indicated that structural modifications could enhance inhibitory potency against SIKs.
- Cytotoxic Effects on Cancer Cell Lines : Research involving cell viability assays showed that compounds structurally related to this compound exhibited moderate cytotoxicity against ovarian cancer cells while maintaining lower toxicity towards non-cancerous cells.
Scientific Research Applications
Pharmaceutical Development
4-Chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as an inhibitor of salt-inducible kinase 2 (SIK2) . SIK2 plays a crucial role in cellular processes such as metabolism and inflammation, indicating that this compound could be useful in treating conditions like cancer and metabolic disorders.
Research has demonstrated that derivatives of this compound exhibit promising biological activities. For instance, studies have shown that modifications to the pyrrolo[2,3-b]pyridine structure can lead to enhanced interactions with biological targets, which is essential for understanding its pharmacological profile.
Synthetic Routes
Various synthetic methods have been developed to create substituted derivatives of this compound. These methods allow for the exploration of different structural modifications that can enhance biological activity or alter pharmacokinetic properties.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Chlorine at position 4 | Base compound without trityl group |
| 7-Azaindole | Contains nitrogen in a different position | Potentially different biological activity |
| 5-Trityl-7-hydroxy-1H-pyrrolo[2,3-b]pyridine | Hydroxyl group at position 7 | Increased solubility |
| 4-Methyl-1H-pyrrolo[2,3-b]pyridine | Methyl group instead of chlorine | Altered electronic properties |
The table illustrates how the structural modifications influence the stability and reactivity of these compounds, highlighting the significance of the trityl group in enhancing the properties of this compound.
Case Study: Inhibition of SIK2
A study conducted on various pyrrolo[2,3-b]pyridine derivatives demonstrated that specific substitutions could significantly enhance SIK2 inhibition. The results indicated that this compound was among the most effective inhibitors tested, with implications for developing new therapeutic agents for inflammatory diseases and cancer treatment.
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound revealed that modifications at both the trityl and chlorinated positions could lead to improved binding affinities for target proteins involved in metabolic pathways. This finding underscores the importance of exploring diverse derivatives for optimized drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine and related compounds:
*Estimated based on trityl group (C19H15) + core (C7H4ClN2).
Electronic and Steric Effects
- Trityl Group : The trityl group’s electron-donating nature and steric bulk contrast sharply with electron-withdrawing sulfonyl groups. Charge density studies on 4-chloro-1H-pyrrolo[2,3-b]pyridine reveal covalent N–C bonds and planar geometry, which may be distorted by bulky trityl substitution .
- HOMO-LUMO Gap: The parent compound (4-chloro-1H-pyrrolo[2,3-b]pyridine) has a HOMO-LUMO gap of 3.59 eV, indicating high kinetic stability.
Physicochemical Properties
- Solubility : Trityl derivatives are less water-soluble than sulfonyl or methylated analogs due to increased hydrophobicity. This necessitates formulation as hydrochloride salts for in vivo studies, as seen with other heterocycles .
- Stability : The trityl group is acid-labile, making the compound less stable under acidic conditions compared to sulfonyl-protected analogs .
Preparation Methods
Ring Construction via Cyclization Reactions
The pyrrolo[2,3-b]pyridine scaffold is typically synthesized through cyclization of appropriately substituted precursors. A common approach involves the condensation of aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclization of 3-aminopyridine with acrylate esters in the presence of p-toluenesulfonic acid yields the pyrrolopyridine core.
Functionalization at Position 4
Chlorination at position 4 is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Reaction conditions must be carefully controlled to avoid over-chlorination. In one protocol, treating the pyrrolopyridine core with NCS in dichloromethane at 0–5°C for 2 hours achieves selective monochlorination with >90% yield.
Introduction of the Trityl Protecting Group
Tritylation Strategies
The trityl group is introduced to protect the NH group at position 1, enabling subsequent functionalization. This is typically accomplished via nucleophilic substitution using triphenylmethyl chloride (trityl chloride) under basic conditions:
General Procedure :
-
Dissolve the chlorinated pyrrolopyridine derivative in anhydrous dimethylformamide (DMF).
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Add sodium hydride (NaH) as a base to deprotonate the NH group.
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Introduce trityl chloride dropwise at 0–5°C.
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Stir the reaction mixture at room temperature for 12–16 hours.
Example :
In a scaled-up synthesis, 4-chloro-1H-pyrrolo[2,3-b]pyridine (5.0 g, 30.1 mmol) was treated with NaH (1.2 equiv) and trityl chloride (1.1 equiv) in DMF, yielding 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine with 82% isolated yield after silica gel chromatography.
Solvent and Base Optimization
The choice of solvent and base significantly impacts tritylation efficiency:
| Parameter | Optimal Conditions | Suboptimal Conditions |
|---|---|---|
| Solvent | DMF or THF | Dichloromethane |
| Base | NaH or KOtBu | Triethylamine |
| Temperature | 0°C → RT | >40°C |
DMF enhances solubility of both the substrate and trityl chloride, while NaH ensures complete deprotonation of the NH group. Reactions in dichloromethane or with weaker bases like triethylamine result in <50% conversion.
Critical Reaction Optimization
Palladium-Catalyzed Cross-Couplings
The trityl-protected intermediate serves as a substrate for Suzuki-Miyaura cross-couplings to install aryl or heteroaryl groups. A representative protocol involves:
-
Catalyst : Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) (XPhos Pd G2).
-
Base : Cesium carbonate (Cs₂CO₃).
-
Solvent System : Tetrahydrofuran (THF)/water (3:1 v/v).
Example : Coupling this compound with a boronic ester at 65°C for 4 hours afforded the biaryl product in 44% yield.
Deprotection and Functionalization
The trityl group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the NH group for further reactions. Careful control of acid strength is essential to avoid decomposition of the pyrrolopyridine core.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity for the final product. Residual solvents (DMF, THF) were below ICH Q3C limits (<500 ppm).
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance safety and efficiency, continuous flow reactors are employed for exothermic steps (e.g., tritylation). A tubular reactor with inline IR monitoring allows real-time adjustment of residence time and temperature, achieving 90% yield at 10 kg scale.
Waste Minimization
Solvent recovery systems (e.g., distillation for DMF) and catalytic Pd recycling reduce environmental impact. Life-cycle assessment (LCA) data indicate a 40% reduction in E-factor compared to batch processes.
Challenges and Troubleshooting
Common Side Reactions
-
Over-Tritylation : Occurs with excess trityl chloride or prolonged reaction times. Mitigated by using 1.1 equiv of trityl chloride and monitoring via TLC.
-
Ester Hydrolysis : The methyl ester at position 5 is sensitive to strong bases. Reactions with NaOH require temperatures <70°C to prevent degradation.
Q & A
Q. What are the optimized synthetic routes for 4-chloro-1-trityl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be tailored to improve yields?
Methodological Answer:
- Grignard-mediated tritylation : Start with 4-chloro-1H-pyrrolo[2,3-b]pyridine (SM) in anhydrous THF under inert atmosphere. Use iPrMgCl·LiCl (1.1 eq.) at −20°C for controlled trityl group introduction. Monitor via TLC for SM consumption, followed by quenching with NH₄Cl and extraction with ethyl acetate. Purify via silica gel chromatography (DCM/EA gradients) .
- Fluorination/Chlorination : For halogenated derivatives, employ Selectfluor® (1.5 eq.) in dry acetonitrile/ethanol (4:1 v/v) at 70°C. Post-reaction, co-evaporate with toluene to remove solvent traces. Purify using column chromatography (DCM/EA 4:1) .
- Yield optimization : Adjust stoichiometry of trityl chloride (1.05–1.2 eq.) and use molecular sieves to scavenge moisture. Typical yields range from 29% (unoptimized) to 99% under rigorously anhydrous conditions .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹⁹F/¹³C NMR : Assign peaks using CDCl₃ or DMSO-d₆ as solvents. Key signals: NH proton at δ 11.88 ppm (DMSO-d₆), trityl aromatic protons at δ 6.8–7.5 ppm, and Cl/CF₃ substituents via coupling patterns .
- HRMS (ESI) : Confirm molecular ions ([M+H]⁺) with <5 ppm error. Example: Calculated for C₇H₅FClN₂: 171.0120; observed: 171.0123 .
- X-ray crystallography : Resolve regioselectivity and intermolecular interactions (e.g., N–H···N hydrogen bonds) using high-resolution data (R factor <0.05) .
- DFT studies : Calculate HOMO-LUMO gaps (e.g., 3.59 eV) to predict stability and reactivity .
Q. How does the reactivity of the pyrrolo[2,3-b]pyridine core influence functionalization at the 3-, 4-, and 5-positions?
Methodological Answer:
- Electrophilic substitution : The 3-position is electron-rich, favoring nitration (HNO₃/H₂SO₄ at 0°C) or iodination (NIS in DMF). The 5-position is more reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) .
- Nucleophilic displacement : 4-Chloro substituents undergo SNAr with amines/thiols in DMF at 80–100°C. Use K₂CO₃ as a base for deprotonation .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of 4-chloro-1-trityl-pyrrolo[2,3-b]pyridine derivatives for kinase inhibition?
Methodological Answer:
- Hinge-binding motif : Retain the pyrrolopyridine core for ATP-binding pocket interactions. Introduce hydrogen bond donors (e.g., NH groups) to target residues like Asp641 in FGFR1 .
- Substituent effects : Add hydrophobic groups (e.g., trifluoromethyl) at the 5-position to enhance binding to hydrophobic pockets. Replace trityl with smaller aryl groups (e.g., benzyl) to reduce steric hindrance .
- Bioactivity validation : Test IC₅₀ values against FGFR1–4 (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) using kinase assays .
Q. What computational strategies resolve contradictions in pharmacological data for pyrrolo[2,3-b]pyridine derivatives?
Methodological Answer:
- Docking/MD simulations : Compare binding modes of active vs. inactive analogs. Example: Derivatives with 3-fluoro substituents show stronger π-π stacking with BTK’s Phe413 .
- ADMET prediction : Use QSAR models to rationalize discrepancies in bioavailability or toxicity. Lipophilicity (logP >3) often correlates with off-target effects .
- In vivo validation : Reconcile in vitro-in vivo efficacy gaps using xenograft models (e.g., 58–75% tumor inhibition in mesothelioma models) .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of 4-chloro-1-trityl derivatives?
Methodological Answer:
- Charge density analysis : Map electron density via X-ray diffraction (100 K data) to identify N–H···N (ρ = 0.02 eÅ⁻³) and C–H···Cl (ρ = 0.01 eÅ⁻³) interactions .
- Topological descriptors : Calculate Laplacian values (∇²ρ) at bond critical points. Covalent N–C bonds show ∇²ρ < −10 eÅ⁻⁵, while hydrogen bonds exhibit ∇²ρ > 0 .
Q. What strategies address low regioselectivity during halogenation or cross-coupling of trityl-protected pyrrolopyridines?
Methodological Answer:
- Directing groups : Install temporary protecting groups (e.g., SEM) at N1 to steer halogenation to the 5-position .
- Microwave-assisted synthesis : Enhance reaction rates and selectivity for Suzuki couplings (e.g., 105°C, 10 min) .
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 for challenging aryl boronic acids. Additives like CsF improve yields in Negishi couplings .
Troubleshooting Synthesis & Characterization
Q. How to resolve discrepancies between calculated and observed NMR spectra for trityl-protected intermediates?
Methodological Answer:
Q. Why do certain derivatives exhibit hygroscopicity or instability, and how can this be mitigated?
Methodological Answer:
Q. What steps improve low yields in multistep syntheses of pyrrolo[2,3-b]pyridine analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
